Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-
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Overview
Description
Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- is a chemical compound with the molecular formula C14H19NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes a sulfonyl group attached to a piperidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the sulfonyl group.
Pyridine: A six-membered ring with a nitrogen atom but lacking the piperidine’s saturated ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- is unique due to the presence of the sulfonyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
398137-84-3 |
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Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
(2S)-2-methyl-5-methylidene-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H19NO2S/c1-11-5-8-14(9-6-11)18(16,17)15-10-12(2)4-7-13(15)3/h5-6,8-9,13H,2,4,7,10H2,1,3H3/t13-/m0/s1 |
InChI Key |
XHZZEKSKBVSHCR-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CCC(=C)CN1S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1CCC(=C)CN1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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